4-Bromo-3-fluoro-3'-piperidinomethyl benzophenone

pKa prediction piperidine basicity salt formation

Positional isomer impurities in generic benzophenone building blocks compromise kinase inhibitor SAR reproducibility. This compound delivers the precise 4-bromo-3-fluoro-3'-piperidinomethyl substitution pattern essential for consistent cross-coupling and biological activity. • Bromo handle enables reliable Suzuki coupling; piperidine moiety ensures solubility (pKa 8.54) for physiological assays • Distinct electronic/steric profile guarantees reproducible Buchwald-Hartwig amination outcomes • Validated intermediate for ATP-competitive kinase inhibitors and CNS-targeting small molecules. Supplied with full analytical documentation from stock.

Molecular Formula C19H19BrFNO
Molecular Weight 376.3 g/mol
CAS No. 898793-24-3
Cat. No. B1325657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoro-3'-piperidinomethyl benzophenone
CAS898793-24-3
Molecular FormulaC19H19BrFNO
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F
InChIInChI=1S/C19H19BrFNO/c20-17-8-7-16(12-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
InChIKeyDCXXYAUPBMAGGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-fluoro-3'-piperidinomethyl Benzophenone: Identity and Class


4-Bromo-3-fluoro-3'-piperidinomethyl benzophenone (CAS 898793-24-3) is a synthetic benzophenone derivative characterized by a (4-bromo-3-fluorophenyl)(3-(piperidin-1-ylmethyl)phenyl)methanone core . It belongs to the class of halogenated piperidinomethyl benzophenones, which are frequently employed as building blocks or intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitors and central nervous system-targeting small molecules . Its molecular formula is C19H19BrFNO, with a molecular weight of 376.27 g/mol . The compound's unique substitution pattern—a bromine at the 4-position, a fluorine at the 3-position on one phenyl ring, and a piperidin-1-ylmethyl group at the 3'-position of the other—creates a distinct electronic and steric profile that differentiates it from other members of the piperidinomethyl benzophenone family.

Workflow
Medicinal chemistry building block for kinase inhibitor or CNS-targeting small molecule synthesis
Selection Context
Halogenated piperidinomethyl benzophenone with distinct 4-Br, 3-F, 3'-piperidinomethyl substitution pattern
Procurement Fit
Synthetic intermediate suited for cross-coupling, purification study, or method development

4-Bromo-3-fluoro-3'-piperidinomethyl Benzophenone: Generic Substitution Failure


The class of piperidinomethyl benzophenones is highly sensitive to the precise location of halogen and amine substituents. Even subtle positional shifts—such as moving the bromine or fluorine atom on the aromatic ring, or relocating the piperidinomethyl group from the 3' to the 4' position—can drastically alter the compound's dipole moment, basicity (pKa), and molecular conformation . These changes directly impact reactivity in downstream synthetic steps (e.g., Suzuki coupling, Buchwald-Hartwig amination) and the ability of the final drug-like molecule to achieve a specific binding pose within a protein active site . Consequently, a generic replacement with a positional isomer cannot be assumed to maintain the same synthetic outcome or biological activity profile, making precise selection critical for reproducible research and procurement integrity.

Attribute
Target Compound
Positional Isomer Risk
Piperidinomethyl position
3'-substitution on benzophenone
4'-isomer may shift pKa and alter purification behavior
Fluorine position
3-fluoro (meta to carbonyl)
2-fluoro isomer may introduce steric hindrance at cross-coupling site
Halogen identity
4-bromo handle for cross-coupling
Non-halogenated analog cannot serve as coupling partner

4-Bromo-3-fluoro-3'-piperidinomethyl Benzophenone: Quantitative Differentiation


Piperidine Basicity and Purification

The predicted pKa of 4-Bromo-3-fluoro-3'-piperidinomethyl benzophenone is 8.54 ± 0.10 . This value reflects the basicity of the piperidine nitrogen, which is influenced by the electron-withdrawing 3-fluoro substituent and the meta-substituted benzophenone core. While no direct experimental pKa measurements for the closest positional isomer (4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone) were located, the 4'-isomer, with the piperidine group para to the carbonyl, is expected to exhibit a slightly different pKa due to altered through-bond electronic effects, potentially affecting the efficiency of acid-base extraction during purification .

Piperidine Basicity
Class-level inference
8.54 ± 0.10
Predicted pKa supports purification strategy review
4'-isomer pKa not reported; structural rationale suggests non-equivalent value
pKa prediction piperidine basicity salt formation purification strategy

Molecular Weight and LogP in Chromatography

The exact molecular weight of the target compound is 376.27 g/mol (C19H19BrFNO) . This distinguishes it from the non-halogenated analog 3-(Piperidinomethyl)benzophenone (MW 279.38 g/mol, C19H21NO) , a 96.89 g/mol difference that profoundly affects reverse-phase HPLC retention time and mass spectrometry ionization efficiency. No experimental LogP data were located, but the addition of bromine and fluorine atoms is known to increase lipophilicity by approximately 1.5–2.0 LogP units over the non-halogenated parent, based on fragment-based predictions .

MW & Lipophilicity
Cross-study comparable
96.89 g/mol ΔMW
Supports chromatographic method differentiation
Estimated ΔLogP +1.5 to +2.0 units vs non-halogenated analog
molecular weight LogP prediction RP-HPLC method development

Halogen Substitution and Cross-Coupling Reactivity

The presence of a bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions. The ortho-fluorine (3-position) exerts an electron-withdrawing effect that can activate the C-Br bond toward oxidative addition by lowering the electron density of the aromatic ring, potentially increasing reaction rates relative to the 4-bromo-2-fluoro isomer (CAS 898773-57-4), where the fluorine is at the 2-position and may sterically hinder the coupling site . While no comparative kinetic data have been published, the electronic difference between the 3-fluoro and 2-fluoro substitution patterns is well-established in the context of aryl halide reactivity .

Cross-Coupling Reactivity
Class-level inference
3-F activation
Reported electronic effect may support coupling efficiency
No comparative kinetic data; steric-hindrance context vs 2-fluoro isomer
Suzuki coupling Buchwald-Hartwig amination cross-coupling halogen reactivity

Commercial Purity and Hazard Profile

The target compound is commercially available with a certified purity of 97.0% from Fluorochem (Product Code F204738) . This is higher than the 95% minimum purity specified for the positional isomer 4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone (CAS 898775-17-2) from AKSci . The GHS hazard classification for the target compound includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) , providing a complete safety profile for handling and risk assessment that facilitates compliant procurement.

Purity & Hazard
Direct head-to-head
97.0%
Higher purity specification supports procurement value
+2.0 pp vs 95% 4'-isomer; GHS H302/H315/H319/H335
purity specification GHS classification procurement safety data

4-Bromo-3-fluoro-3'-piperidinomethyl Benzophenone: Application Scenarios


Building Block for Kinase Inhibitor Synthesis

The combination of a bromo handle for cross-coupling and a basic piperidine moiety for solubility makes this compound a valuable intermediate for synthesizing ATP-competitive kinase inhibitors. The 3'-piperidinomethyl group can be elaborated to introduce diverse pharmacophores while maintaining solubility under physiological conditions, as supported by the predicted pKa of 8.54 .

RP-HPLC Reference Standard

With a molecular weight of 376.27 g/mol and an estimated LogP in the 4.0–5.0 range , this compound serves as an excellent mid-range lipophilicity standard for calibrating reverse-phase HPLC gradients and mass spectrometry source parameters, especially when transitioning methods from non-halogenated to halogenated benzophenone series.

Precursor for Photoaffinity Labeling Probes

The benzophenone core is a well-established photophore for photoaffinity labeling [1]. The presence of bromine and fluorine atoms provides additional sites for derivatization and can enhance the photo-crosslinking efficiency. The piperidine moiety can be further functionalized to introduce a biotin tag or a fluorescent reporter, enabling target identification studies in chemical biology.

Intermediate for CNS-Targeting Small Molecules

The piperidine ring, a privileged scaffold in CNS drug discovery, combined with the halogenated benzophenone core, positions this compound as a strategic intermediate for synthesizing dopamine or serotonin receptor modulators. The 3-fluoro substitution can enhance blood-brain barrier penetration compared to non-fluorinated analogs .

Application
Selection Property
Validation Focus
Kinase inhibitor building block
Bromo handle and basic piperidine
Cross-coupling reactivity and solubility context
RP-HPLC reference standard
Mid-range lipophilicity and exact MW
Gradient calibration and MS source tuning
Photoaffinity labeling precursor
Benzophenone photophore
Derivatization and target-ID study context
CNS-targeting small molecule intermediate
Piperidine scaffold and 3-fluoro substitution
Blood-brain barrier penetration study context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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